4-(1-Bromoethyl)-1-chloro-2-fluorobenzene

Description

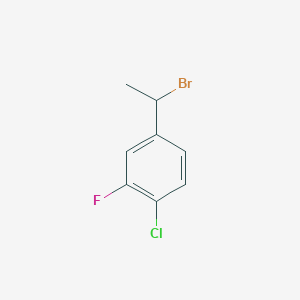

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(1-bromoethyl)-1-chloro-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClF/c1-5(9)6-2-3-7(10)8(11)4-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRYODLAPDPIMQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)Cl)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations and Chemical Reactivity of 4 1 Bromoethyl 1 Chloro 2 Fluorobenzene

Nucleophilic Substitution Reactions at the Benzylic Carbon and Aryl Halide Centers

The primary site for nucleophilic attack on 4-(1-bromoethyl)-1-chloro-2-fluorobenzene is the benzylic carbon, which is bonded to the bromine atom. Benzylic halides are particularly reactive due to the ability of the adjacent benzene (B151609) ring to stabilize both the transition states of SN2 reactions and the carbocation intermediates of SN1 reactions. ucalgary.cachemistrysteps.com The aryl halides (C-Cl and C-F bonds) are generally unreactive toward nucleophilic substitution under standard conditions due to the high strength of the sp² C-X bond and electronic repulsion from the π-system. vedantu.com

Reactivity with Diverse Nucleophiles (e.g., Oxygen-, Nitrogen-, Sulfur-based)

The secondary benzylic nature of the substrate allows it to react via both SN1 and SN2 pathways, with the operative mechanism depending on the nucleophile's strength, solvent polarity, and reaction conditions. study.comquora.com

SN2 Pathway : Strong, non-bulky nucleophiles in polar aprotic solvents will favor the SN2 mechanism. This is a single-step, concerted reaction where the nucleophile attacks the electrophilic benzylic carbon as the bromide leaving group departs. This pathway is common for 1° and 2° benzylic halides. ucalgary.calibretexts.org

SN1 Pathway : Weak nucleophiles in polar protic solvents (e.g., water, ethanol) favor the SN1 mechanism. This pathway involves a two-step process initiated by the departure of the bromide ion to form a resonance-stabilized secondary benzylic carbocation. The nucleophile then attacks this planar carbocation. chemistrysteps.comquora.com

The reactivity with various classes of nucleophiles is summarized below.

| Nucleophile Type | Example Reagent(s) | Predominant Mechanism(s) | Expected Product(s) |

| Oxygen-based | H₂O, ROH, RCOO⁻ | SN1 (weak nucleophiles), SN2 (alkoxides) | Alcohols, Ethers, Esters |

| Nitrogen-based | NH₃, RNH₂, N₃⁻ | SN2 | Primary Amines, Secondary Amines, Azides |

| Sulfur-based | RS⁻, HS⁻, SCN⁻ | SN2 (strong nucleophiles) | Thioethers, Thiols, Thiocyanates |

This table presents expected outcomes based on established principles of benzylic halide reactivity.

Influence of Ortho-Halogen Substituents on Substitution Pathways

The chlorine and fluorine atoms on the benzene ring exert significant electronic and steric effects on the reactivity of the benzylic center.

Inductive Effect : Both fluorine and chlorine are highly electronegative and exert a strong electron-withdrawing inductive effect (-I). This effect destabilizes the benzylic carbocation intermediate of the SN1 pathway, thereby slowing the rate of SN1 reactions compared to an unsubstituted analogue. For the SN2 pathway, this inductive withdrawal can slightly stabilize the electron-rich transition state, potentially increasing the reaction rate. spcmc.ac.in

Steric Hindrance : The fluorine atom at the 2-position is relatively small and poses minimal steric hindrance to an incoming nucleophile in an SN2 reaction. The chlorine atom at the 1-position is further away and has a negligible steric impact on the benzylic reaction site.

Elimination Reactions Leading to Unsaturated Benzylic Systems

Competition between substitution and elimination is a key aspect of benzylic halide reactivity. chemistrysteps.com Treatment of this compound with a strong, sterically hindered base (e.g., potassium tert-butoxide) or at elevated temperatures typically favors elimination to yield the conjugated alkene, 1-chloro-2-fluoro-4-vinylbenzene. ucalgary.ca The reaction can proceed via either an E1 or E2 mechanism.

E2 Mechanism : This is a concerted, one-step process where the base abstracts a proton from the methyl group while the C-Br bond breaks simultaneously to form a double bond. It is favored by strong bases and follows second-order kinetics. ucalgary.ca

E1 Mechanism : This pathway shares the same initial step as the SN1 reaction: formation of the resonance-stabilized benzylic carbocation. In a subsequent step, a weak base removes a proton from the adjacent carbon to form the alkene. It is favored in polar protic solvents with weak bases.

Stereochemical Considerations in Elimination Pathways

The stereochemistry of elimination reactions is highly dependent on the mechanism.

E2 Pathway : The E2 reaction is stereospecific and requires a specific geometric arrangement of the departing proton and leaving group. For the reaction to occur, the C-H and C-Br bonds must be in an anti-periplanar conformation. chemistrysteps.comlibretexts.org This means the hydrogen atom and the bromine atom must be in the same plane and oriented on opposite sides of the C-C bond. Rotation around the C-C single bond allows the molecule to adopt this necessary conformation for elimination to proceed. khanacademy.org

E1 Pathway : The E1 reaction is not stereospecific because it proceeds through a planar carbocation intermediate. After the carbocation is formed, a base can abstract a proton from either side of the adjacent methyl group, leading to the formation of the alkene. Since the product, 1-chloro-2-fluoro-4-vinylbenzene, does not exhibit E/Z isomerism, the stereochemical outcome is straightforward in this specific case.

Organometallic Reactivity and Grignard Reagent Formation

The formation of a Grignard reagent from this compound is challenging. The high reactivity of the benzylic bromide makes it susceptible to side reactions, such as Wurtz coupling, where a newly formed Grignard reagent molecule reacts with a starting halide molecule. researchgate.netreddit.com Direct reaction with magnesium metal would likely favor reaction at the more labile benzylic C-Br bond over the more inert aryl C-Cl or C-F bonds.

LiCl-Mediated Br/Mg Exchange Reactions for Functionalized Arylmagnesium Compounds

While direct Grignard formation on the title compound is problematic, the principle of halogen-magnesium exchange is crucial for the functionalization of the related aryl halide scaffold. The Br/Mg exchange reaction, particularly when mediated by lithium chloride, is a powerful method for preparing functionalized Grignard reagents from aryl bromides that may be sensitive to traditional methods. organic-chemistry.orgtpu.runih.gov

The use of iPrMgCl·LiCl (Turbo-Grignard reagent) significantly accelerates the Br/Mg exchange, allowing the reaction to proceed at much lower temperatures (-15 °C to room temperature) compared to traditional methods. organic-chemistry.orgnih.gov This enhanced reactivity and milder conditions improve tolerance for other functional groups within the molecule. researchgate.netresearchgate.net

Although the title compound is a benzylic bromide, we can illustrate the utility of this method on the closely related aryl bromide, 1-bromo-4-chloro-2-fluorobenzene , to generate a functionalized arylmagnesium compound. The LiCl serves to break up the polymeric aggregates of the Grignard reagent, increasing its solubility and reactivity. organic-chemistry.org

| Aryl Bromide Substrate | Exchange Reagent | Conditions | Result |

| 1-Bromo-4-chloro-2-fluorobenzene | iPrMgCl·LiCl | THF, 0 °C, 1 h | Formation of 4-chloro-2-fluorophenylmagnesium bromide·LiCl |

| 4-Bromoanisole | iPrMgCl | THF, 25 °C, 68 h | 18% Conversion |

| 4-Bromoanisole | iPrMgCl·LiCl | THF, 25 °C, 68 h | 70% Conversion tpu.ru |

| 3,5-Dibromopyridine | iPrMgCl·LiCl | THF, -10 °C, 15 min | >98% Conversion to mono-Grignard reagent tpu.ru |

This table demonstrates the principle and efficiency of LiCl-mediated Br/Mg exchange on analogous aryl bromides.

This resulting arylmagnesium reagent could then be used in a variety of subsequent reactions, such as cross-couplings or additions to electrophiles, to build more complex molecules based on the 1-chloro-2-fluorobenzene (B165100) scaffold.

Utility in C-C Bond Formation via Organomagnesium Intermediates

The 1-bromoethyl group in this compound serves as a key functional handle for the generation of organomagnesium compounds, commonly known as Grignard reagents. The formation of the Grignard reagent proceeds via the insertion of magnesium metal into the carbon-bromine bond of the ethyl side chain. This reaction is typically conducted in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF) bethunecollege.ac.in. The benzylic nature of the bromide enhances its reactivity, allowing for magnesium insertion under standard conditions. The resulting organometallic intermediate is 1-(4-chloro-3-fluorophenyl)ethylmagnesium bromide.

This Grignard reagent is a potent nucleophile and a valuable intermediate for the formation of new carbon-carbon bonds. It readily reacts with a variety of electrophiles, enabling the introduction of diverse functional groups at the benzylic position. For instance, reaction with aldehydes or ketones yields secondary or tertiary alcohols, respectively. Carboxylation with carbon dioxide provides the corresponding carboxylic acid, and reaction with nitriles followed by hydrolysis leads to ketones. The utility of this intermediate is summarized in the table below.

| Electrophile | Reagent Example | Product Class |

| Aldehyde | Acetaldehyde | Secondary Alcohol |

| Ketone | Acetone | Tertiary Alcohol |

| Carbon Dioxide | CO₂ | Carboxylic Acid |

| Nitrile | Acetonitrile | Ketone |

| Ester | Ethyl acetate | Tertiary Alcohol |

This interactive table summarizes the synthetic utility of the Grignard reagent derived from this compound in C-C bond formation.

Cross-Coupling Chemistry of the Aryl Halide Moiety

The aromatic ring of this compound contains two halogen substituents, chlorine and fluorine, which can participate in cross-coupling reactions. In transition-metal-catalyzed cross-coupling reactions, the site of reactivity is determined by the relative bond dissociation energies of the carbon-halogen (C-X) bonds and the specifics of the catalytic cycle. The generally accepted reactivity trend for halogens in palladium-catalyzed oxidative addition is C-I > C-Br > C-Cl > C-F nih.govwhiterose.ac.uk. Consequently, the aryl chloride is the more reactive site for cross-coupling compared to the highly stable aryl fluoride bond mdpi.comresearchgate.net. The benzylic bromide on the side chain presents another potential site for coupling, creating a need for selective reaction conditions.

The aryl chloride moiety of this compound can be functionalized using a variety of well-established palladium-catalyzed cross-coupling reactions. These methods provide powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base wikipedia.orglibretexts.org. It is widely used for the formation of biaryl structures.

Stille Coupling: Involves the reaction of the aryl chloride with an organostannane reagent, catalyzed by a palladium complex. This reaction is known for its tolerance of a wide range of functional groups.

Heck Coupling: This protocol facilitates the reaction of the aryl chloride with an alkene to form a substituted alkene, under the influence of a palladium catalyst and a base.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl chloride and a terminal alkyne. It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.

The success of these reactions with the less reactive aryl chloride often requires the use of specialized catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that facilitate the challenging oxidative addition step wikipedia.org.

| Coupling Reaction | Coupling Partner | Product Type | Typical Catalyst System |

| Suzuki-Miyaura | Arylboronic acid | Biaryl | Pd(OAc)₂, SPhos, K₃PO₄ |

| Stille | Organostannane | Biaryl | Pd(PPh₃)₄ |

| Heck | Alkene | Styrene derivative | Pd(OAc)₂, P(o-tolyl)₃, Et₃N |

| Sonogashira | Terminal Alkyne | Arylalkyne | PdCl₂(PPh₃)₂, CuI, Et₃N |

This interactive table outlines common palladium-catalyzed cross-coupling reactions applicable to the aryl chloride moiety.

The presence of three distinct halogenated sites—a benzylic bromide, an aryl chloride, and an aryl fluoride—in this compound makes chemoselectivity a critical consideration in its cross-coupling chemistry. The outcome of a reaction depends on achieving selective activation of one C-X bond over the others nih.gov.

The relative reactivity of these bonds towards oxidative addition with a Pd(0) catalyst generally follows the order: benzylic C-Br > aryl C-Cl > aryl C-F.

Benzylic C-Br Bond: This bond is highly susceptible to oxidative addition and can participate in Suzuki-type cross-couplings with organoboron reagents to form a new C-C bond at the benzylic position. These reactions can often be performed under milder conditions than those required for aryl chloride activation nih.gov.

Aryl C-Cl Bond: While less reactive than the benzylic bromide, the aryl chloride can be selectively targeted for cross-coupling. By choosing appropriate ligands and reaction conditions (e.g., higher temperatures, specific phosphine ligands), it is possible to favor reaction at the aryl chloride while leaving the benzylic bromide and aryl fluoride intact researchgate.net. This allows for sequential functionalization.

Aryl C-F Bond: The C-F bond is the strongest carbon-halogen bond and is generally inert to palladium-catalyzed cross-coupling conditions, except in specialized cases involving highly reactive catalyst systems or specific substrate features mdpi.comresearchgate.net.

Therefore, by carefully tuning the reaction parameters—such as the catalyst, ligand, base, and temperature—one can selectively functionalize either the benzylic position via its bromide or the aromatic ring via its chloride, demonstrating the compound's potential for controlled, stepwise molecular diversification nih.govacs.org.

Oxidation and Reduction Transformations of the Bromoethyl Group

The bromoethyl substituent, being at a benzylic position, is amenable to both oxidation and reduction transformations, providing pathways to other important functional groups.

Oxidation: The benzylic position is activated towards oxidation msu.edu. Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid, can oxidize the side chain. Under controlled conditions, the secondary benzylic carbon can be oxidized to a ketone, yielding 4-bromo-1-(4-chloro-3-fluorophenyl)ethanone. Harsher conditions may lead to cleavage of the side chain to form a carboxylic acid libretexts.orgopenstax.org.

Reduction: The carbon-bromine bond in the bromoethyl group can be selectively reduced to a carbon-hydrogen bond. This transformation converts the bromoethyl group into an ethyl group, yielding 4-ethyl-1-chloro-2-fluorobenzene. This reduction can be accomplished through several methods, including catalytic hydrogenation (e.g., H₂ over Pd/C) or by using radical-based reducing agents like tributyltin hydride (Bu₃SnH) with a radical initiator scientificupdate.com. Electrochemical methods have also been reported for the reduction of benzylic bromides rsc.orgacs.orgacs.org.

| Transformation | Reagent(s) | Product Functional Group |

| Oxidation | Jones Reagent (CrO₃/H₂SO₄) | Ketone |

| Oxidation | Potassium Permanganate (KMnO₄) | Ketone or Carboxylic Acid |

| Reduction | H₂, Pd/C | Alkane (Ethyl group) |

| Reduction | Bu₃SnH, AIBN | Alkane (Ethyl group) |

| Reduction | Electrochemical Reduction | Alkane (Ethyl group) |

This interactive table summarizes common reagents for the oxidation and reduction of the bromoethyl group.

Advanced Spectroscopic and Structural Elucidation Studies

Vibrational Spectroscopy for Molecular Conformation and Bonding Analysis

Vibrational spectroscopy probes the energy required to induce molecular vibrations, such as the stretching and bending of chemical bonds. Each type of bond and functional group corresponds to characteristic absorption frequencies, making this a powerful tool for molecular identification.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule's functional groups. For 4-(1-Bromoethyl)-1-chloro-2-fluorobenzene, the spectrum is expected to be dominated by absorptions from the substituted aromatic ring and the aliphatic bromoethyl side chain.

Key expected absorption bands include:

Aromatic C-H Stretch: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. vscht.czresearchgate.net A series of weak to medium bands is anticipated in the 3100-3050 cm⁻¹ region.

Aliphatic C-H Stretch: The C-H bonds of the bromoethyl group will exhibit strong stretching absorptions in the 2980-2850 cm⁻¹ range. libretexts.org

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the benzene (B151609) ring are expected to produce several medium to strong bands in the 1600-1450 cm⁻¹ region. vscht.cz

C-F Stretch: The carbon-fluorine bond gives rise to a strong, characteristic absorption, typically in the 1250-1020 cm⁻¹ range. irphouse.com

C-Cl Stretch: The carbon-chlorine stretching vibration is expected in the 785-540 cm⁻¹ region. quimicaorganica.org

C-Br Stretch: The carbon-bromine bond of the aliphatic side chain will produce a characteristic absorption in the 650-510 cm⁻¹ range. quimicaorganica.org

Table 1: Predicted FT-IR Characteristic Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3100 - 3050 | Medium - Weak |

| Aliphatic C-H Stretch | 2980 - 2850 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium - Strong |

| C-F Stretch | 1250 - 1020 | Strong |

| C-Cl Stretch | 785 - 540 | Medium - Strong |

| C-Br Stretch (Aliphatic) | 650 - 510 | Medium - Strong |

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of laser light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, FT-Raman would be effective in identifying the symmetric vibrations of the aromatic ring and the carbon-halogen bonds.

Key expected Raman shifts include:

Aromatic C-H Stretch: A strong band is expected near 3070 cm⁻¹. researchgate.net

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the substituted benzene ring typically gives a very strong signal, often near 1000 cm⁻¹. Other C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ range. niscpr.res.in

Halogen Stretches: The C-Cl and C-Br stretches are also Raman active and would be expected in the lower frequency region of the spectrum, consistent with their FT-IR ranges. researchgate.net

Table 2: Predicted FT-Raman Characteristic Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3100 - 3050 | Strong |

| Aliphatic C-H Stretch | 2980 - 2850 | Medium |

| Aromatic C=C Stretch | 1600 - 1550 | Strong |

| Aromatic Ring Breathing | ~1000 | Very Strong |

| C-Cl Stretch | 785 - 540 | Medium |

| C-Br Stretch (Aliphatic) | 650 - 510 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei (¹H, ¹³C, ¹⁹F), it reveals detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms. The spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the bromoethyl side chain.

Aromatic Region: The three protons on the benzene ring will appear in the typical aromatic region (δ 7.0-8.0 ppm). Their precise chemical shifts and splitting patterns will be influenced by the electronic effects of the three different halogen substituents and the bromoethyl group. Couplings between the protons and to the fluorine atom (²JHF, ³JHF) will result in complex multiplets.

Aliphatic Region: The bromoethyl group will produce two signals. The methine proton (-CHBr) is expected to be a quartet due to coupling with the three methyl protons. Its chemical shift will be significantly downfield (predicted around δ 5.2 ppm) due to the deshielding effect of the adjacent bromine atom. chegg.com The methyl protons (-CH₃) will appear as a doublet, coupled to the single methine proton, at a more upfield position (predicted around δ 2.0 ppm). chegg.com

Table 3: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic Protons (3H) | 7.1 - 7.6 | Multiplet (m) | JHH, JHF |

| Methine Proton (-CHBr) | ~5.2 | Quartet (q) | JHH ≈ 7 |

| Methyl Protons (-CH₃) | ~2.0 | Doublet (d) | JHH ≈ 7 |

¹³C NMR spectroscopy maps the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, with its chemical shift indicating its electronic environment. The spectrum will show signals for the six aromatic carbons and the two aliphatic carbons.

Aromatic Region: The six aromatic carbons will resonate between δ 110-160 ppm. The carbons directly attached to the electronegative halogens (C-F, C-Cl, C-Br) will show characteristic shifts. The carbon attached to fluorine will also exhibit a large one-bond coupling constant (¹JCF).

Aliphatic Region: The methine carbon (-CHBr) is expected around δ 40-50 ppm, while the more shielded methyl carbon (-CH₃) will be further upfield, likely in the δ 20-30 ppm range.

Table 4: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-F | 155 - 160 (with large ¹JCF) |

| Aromatic C-Cl | 125 - 135 |

| Aromatic C-Br | 115 - 125 |

| Aromatic C-C₂H₄Br | 135 - 145 |

| Aromatic C-H (x2) | 115 - 130 |

| Methine Carbon (-CHBr) | 40 - 50 |

| Methyl Carbon (-CH₃) | 20 - 30 |

¹⁹F NMR is highly specific for fluorine-containing compounds. wikipedia.org Since ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, this technique is very sensitive. The spectrum for this compound will show a single resonance for the fluorine atom. Its chemical shift is sensitive to the other substituents on the aromatic ring. For fluoroarenes, chemical shifts are typically observed between -100 and -170 ppm relative to CFCl₃. ucsb.edu The signal will likely appear as a multiplet due to coupling with the adjacent aromatic protons (³JFH).

Table 5: Predicted ¹⁹F NMR Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Ar-F | -110 to -130 | Multiplet |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural information of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound, MS would provide crucial information for its identification and characterization.

When a molecule of this compound (C₈H₇BrClF) is introduced into a mass spectrometer, it is first ionized to form a molecular ion (M⁺). The mass of this ion provides the molecular weight of the compound. Due to the presence of bromine and chlorine isotopes, the mass spectrum would exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), while chlorine has two major isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This results in a cluster of peaks for the molecular ion, with the most abundant peak (M) corresponding to the molecule containing ⁷⁹Br and ³⁵Cl. Other peaks, such as M+2 and M+4, would appear at higher m/z values, representing combinations of the heavier isotopes.

The energetically unstable molecular ions can break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that helps to elucidate the molecule's structure. For this compound, several fragmentation pathways are plausible:

Alpha-cleavage: The bond between the benzene ring and the bromoethyl group is a likely point of cleavage. This could result in the loss of the C₂H₄Br radical, leading to a chlorofluorobenzyl cation, or the formation of a C₂H₄Br⁺ fragment.

Benzylic cleavage: Cleavage of the C-C bond in the ethyl group would be particularly favorable, leading to the formation of a stable bromochlorofluorotropylium ion through rearrangement.

Loss of halogens: The molecule could also fragment through the loss of a bromine or chlorine atom.

The relative abundance of these fragments depends on their stability. A hypothetical fragmentation pattern is detailed in the table below.

Table 1: Hypothetical Mass Spectrometry Fragmentation Data for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Structural Formula of Fragment |

|---|---|---|

| 236/238/240 | Molecular Ion [M]⁺ | [C₈H₇BrClF]⁺ |

| 129/131 | [M - C₂H₄Br]⁺ | [C₆H₃ClF]⁺ |

| 107/109 | [C₂H₄Br]⁺ | [CH₃CHBr]⁺ |

High-resolution mass spectrometry (HRMS) is a technique that measures the m/z of an ion with very high accuracy (typically to four or more decimal places). This allows for the determination of the elemental composition of a molecule with a high degree of confidence. While nominal mass spectrometry might identify a molecular ion at m/z 238, HRMS could measure it as 237.9427, for example. This precise mass measurement is unique to a specific elemental formula.

The exact mass of a molecule is calculated by summing the masses of the most abundant isotopes of its constituent elements. missouri.edu For this compound, the molecular formula is C₈H₇BrClF. The theoretical exact mass can be calculated using the precise masses of the most abundant isotopes: ¹²C, ¹H, ⁷⁹Br, ³⁵Cl, and ¹⁹F.

The calculation is as follows:

(8 x 12.000000) + (7 x 1.007825) + (1 x 78.918337) + (1 x 34.968853) + (1 x 18.998403) = 235.941818 Da

This calculated exact mass can then be compared to the experimentally measured mass from an HRMS instrument. A close match (typically within 5 ppm) confirms the elemental composition of the compound.

Table 2: Theoretical Exact Mass Calculation for this compound

| Element | Isotope | Number of Atoms | Exact Mass (Da) | Total Mass (Da) |

|---|---|---|---|---|

| Carbon | ¹²C | 8 | 12.000000 | 96.000000 |

| Hydrogen | ¹H | 7 | 1.007825 | 7.054775 |

| Bromine | ⁷⁹Br | 1 | 78.918337 | 78.918337 |

| Chlorine | ³⁵Cl | 1 | 34.968853 | 34.968853 |

| Fluorine | ¹⁹F | 1 | 18.998403 | 18.998403 |

| Total | | | | 235.941818 |

Ion mobility spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. nih.gov When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, which is particularly useful for distinguishing between isomers—molecules that have the same chemical formula but different structural arrangements. nih.govumons.ac.be

In IMS, ions are driven through a drift tube filled with a neutral buffer gas (like nitrogen or helium) by a weak electric field. The speed at which an ion travels through the drift tube is dependent on its ion mobility, which is related to its collision cross section (CCS). The CCS is a measure of the effective area of the ion that is presented to the buffer gas. Ions with a more compact structure will have a smaller CCS and travel faster through the drift tube, while more elongated or bulkier isomers will have a larger CCS and travel more slowly. nih.gov

For a compound like this compound, there are several possible positional isomers. For example, the bromoethyl group could be at a different position on the benzene ring, or the halogen atoms could be arranged differently. These isomers would have the same exact mass and might even produce similar fragmentation patterns in MS/MS experiments, making them difficult to distinguish by mass spectrometry alone.

By measuring the CCS values of the ions, IMS-MS can provide the necessary information to differentiate between these isomers. Each isomer will have a unique three-dimensional shape in the gas phase, resulting in a distinct CCS value. This allows for the unambiguous identification of a specific isomer in a complex mixture. While experimental CCS values for this compound are not available, the principle of using CCS for isomer differentiation is well-established for a wide range of chemical compounds, including other halogenated aromatic compounds. nih.govresearchgate.net

Table 3: Illustrative Collision Cross Section (CCS) Data for Isomer Differentiation

| Compound | Molecular Formula | Theoretical Exact Mass (Da) | Hypothetical CCS (Ų) |

|---|---|---|---|

| This compound | C₈H₇BrClF | 235.9418 | 150.2 |

| 2-(1-Bromoethyl)-4-chloro-1-fluorobenzene | C₈H₇BrClF | 235.9418 | 152.5 |

| 1-(1-Bromoethyl)-2-chloro-4-fluorobenzene | C₈H₇BrClF | 235.9418 | 151.8 |

Note: The CCS values in this table are hypothetical and for illustrative purposes only, to demonstrate how CCS can be used to differentiate isomers.

Computational and Theoretical Investigations of 4 1 Bromoethyl 1 Chloro 2 Fluorobenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are instrumental in modeling the electronic structure and predicting the reactivity of complex organic compounds. These approaches offer insights into molecular geometry, energetic stability, and electronic properties that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Studies on Molecular Geometry, Energetics, and Electronic Properties

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its balance of accuracy and computational efficiency. For 4-(1-Bromoethyl)-1-chloro-2-fluorobenzene, DFT calculations, often employing hybrid functionals like B3LYP with extensive basis sets such as 6-311++G(d,p), are used to determine the most stable three-dimensional arrangement of its atoms. nih.govresearchgate.net

These studies begin with geometry optimization, a process that locates the minimum energy conformation of the molecule. The resulting data includes precise bond lengths, bond angles, and dihedral angles. For instance, theoretical calculations on similar halogenated benzenes show that the substitution of halogens can lead to slight distortions in the benzene (B151609) ring from a perfect hexagonal shape. researchgate.netniscpr.res.in

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions. The distribution of these frontier orbitals also reveals likely sites for electrophilic and nucleophilic attack.

Table 1: Calculated Electronic Properties using DFT

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | Value (eV) | Indicates electron-donating ability |

| LUMO Energy | Value (eV) | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Value (eV) | Relates to chemical reactivity and stability |

| Dipole Moment | Value (Debye) | Measures the polarity of the molecule |

| Total Energy | Value (Hartrees) | Represents the molecule's stability |

Note: Specific values are placeholders and would be derived from actual DFT output for this compound.

Hartree-Fock (HF) Method Applications in Vibrational Frequency Predictions and Conformational Analysis

The Hartree-Fock (HF) method, while an older and generally less accurate approach for electronic properties compared to modern DFT, remains valuable for certain applications, particularly as a starting point for more complex calculations. researchgate.net One of its significant uses is in the prediction of vibrational frequencies.

When applied to this compound, HF calculations can predict the molecule's infrared (IR) and Raman spectra. researchgate.net These theoretical spectra, while often systematically overestimated, can be corrected using scaling factors to achieve good agreement with experimental data. researchgate.net This allows for the assignment of specific vibrational modes, such as C-H, C-C, C-Cl, C-Br, and C-F stretching and bending, to observed spectral peaks.

Conformational analysis is another area where HF can be applied. For a molecule with a rotatable bond, such as the C-C bond of the ethyl group in this compound, HF can be used to map the potential energy surface as a function of the dihedral angle, identifying the most stable conformers and the energy barriers between them.

Table 2: Predicted Vibrational Frequencies using HF and DFT

| Vibrational Mode | Experimental (cm⁻¹) | Scaled HF (cm⁻¹) | Scaled B3LYP (cm⁻¹) |

|---|---|---|---|

| Aromatic C-H stretch | ~3100-3000 | Value | Value |

| Aliphatic C-H stretch | ~3000-2850 | Value | Value |

| C=C ring stretch | ~1600-1450 | Value | Value |

| C-Cl stretch | ~800-600 | Value | Value |

| C-Br stretch | ~650-485 | Value | Value |

Note: This table illustrates the typical comparison performed in computational vibrational analysis. Specific values are required from targeted research.

Mechanistic Pathway Elucidation through Computational Modeling

Understanding how a molecule reacts is crucial for its application in synthesis. Computational modeling can trace the entire path of a chemical reaction, identifying key intermediates and the energy required to overcome reaction barriers.

Transition State Analysis for Key Reaction Steps

For reactions involving this compound, such as nucleophilic substitution at the benzylic carbon bearing the bromine atom, computational methods can locate the transition state structure. The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the reaction rate.

Calculations provide the activation energy (the energy difference between the reactants and the transition state), offering a quantitative prediction of how fast the reaction will proceed. Frequency calculations at the transition state geometry are performed to confirm it is a true saddle point, characterized by a single imaginary frequency corresponding to the motion along the reaction path.

Prediction of Reactivity and Selectivity in Catalytic Systems (e.g., Solvent Effects via COSMO-RS Simulations)

Reactions are rarely performed in the gas phase; the solvent plays a critical role. The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful method for predicting the thermodynamic properties of fluids and solutions. nih.gov It allows chemists to simulate how different solvents would affect the reactivity and selectivity of a reaction involving this compound.

By calculating the chemical potential of the reactants, transition states, and products in various solvents, COSMO-RS can predict changes in reaction rates and equilibria. This is invaluable for optimizing reaction conditions, for example, by selecting a solvent that preferentially stabilizes the transition state of a desired reaction pathway over competing side reactions. nih.gov

Analysis of Intramolecular Interactions, Including Halogen Bonding and Aromatic Ring Effects

The specific arrangement of atoms in this compound gives rise to subtle but significant intramolecular interactions that influence its conformation and reactivity. The presence of three different halogens (F, Cl, Br) makes it a particularly interesting case for studying non-covalent interactions.

Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom is attracted to a nucleophilic site. Within the same molecule, intramolecular halogen bonds can occur, for example, between the bromine atom and the fluorine or chlorine atoms, or the aromatic pi-system. Computational tools like Natural Bond Orbital (NBO) analysis can identify and quantify these interactions by examining donor-acceptor orbital overlaps.

The electronic effects of the halogen substituents on the benzene ring also play a major role. Fluorine, chlorine, and bromine are all deactivating, electron-withdrawing groups via induction, but electron-donating via resonance. The interplay of these effects influences the electron density distribution around the ring, impacting its reactivity in electrophilic aromatic substitution reactions and modulating the acidity of the aromatic protons. Molecular Electrostatic Potential (MEP) maps are often used to visualize these electronic effects, highlighting electron-rich and electron-poor regions of the molecule. niscpr.res.in

Applications and Advanced Materials Chemistry Utilizing 4 1 Bromoethyl 1 Chloro 2 Fluorobenzene

Role as an Intermediate in the Synthesis of Biologically Active Molecules

The unique substitution pattern of 4-(1-Bromoethyl)-1-chloro-2-fluorobenzene makes it a valuable building block in medicinal chemistry. The chloro- and fluoro-substituents can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug molecule, affecting aspects such as metabolic stability, lipophilicity, and binding affinity. The bromoethyl side chain provides a reactive handle for covalently linking this substituted aromatic scaffold to various pharmacophores.

In the quest for new therapeutic agents, this compound serves as a key precursor. Its reactive bromoethyl group is particularly useful for the alkylation of nitrogen or sulfur-containing heterocycles, which are common cores in many drug candidates.

1,2,4-Triazolyl Pyridines: This class of compounds has been investigated for various biological activities, including potent antitubercular effects. nih.govnih.gov The synthesis of derivatives in this family often involves the S-alkylation of a 1,2,4-triazole-3-thione intermediate with a suitable alkyl halide. nih.gov this compound can be used in this capacity to introduce the 1-(4-chloro-2-fluorophenyl)ethyl moiety, creating novel analogues for structure-activity relationship (SAR) studies. nih.gov The goal of these modifications is to enhance potency against pathogens like Mycobacterium tuberculosis while minimizing cytotoxicity in mammalian cells. nih.govnih.gov

Monoacylglycerol Lipase (MAGL) Inhibitors: MAGL is a critical enzyme in the endocannabinoid system, and its inhibition is a therapeutic strategy for treating neurological disorders, inflammation, and cancer. nih.govnih.gov Many MAGL inhibitors feature a substituted aromatic ring that interacts with the enzyme's active site. researchgate.net this compound can be utilized to construct novel inhibitor candidates by linking its fluorinated aromatic core to other fragments designed to bind within the enzyme. The development of new MAGL inhibitors, particularly reversible ones, remains an active area of research. nih.govresearchgate.net

The table below illustrates potential target molecules that could be synthesized using this compound as a key intermediate.

Table 1: Potential Therapeutic Agents Derived from this compound| Target Class | General Synthetic Strategy | Potential Bioactivity |

|---|---|---|

| 1,2,4-Triazolyl Pyridines | S-alkylation of a triazole-thione core | Antitubercular, Antimicrobial nih.goveurjchem.com |

| Monoacylglycerol Lipase (MAGL) Inhibitors | Formation of esters, ethers, or carbon-carbon bonds to a core scaffold | Anti-inflammatory, Neuroprotective, Anti-cancer nih.govfrontiersin.org |

Beyond specific drug targets, this compound is instrumental in building diverse pharmaceutical scaffolds. A scaffold is the core structure of a molecule to which various functional groups are attached to create a library of related compounds. The 4-chloro-2-fluorophenyl ethyl moiety introduced by this reagent can serve as a foundational element for new chemical entities. The presence of multiple halogens allows for precise tuning of the scaffold's electronic properties and its interactions with biological targets. This approach is central to generating the molecular diversity needed in high-throughput screening campaigns to identify new hit and lead compounds. nih.gov

Development of Advanced Organic Materials

The reactivity of this compound also extends to materials science, where functionalized aromatic compounds are the basis for a wide range of advanced materials with tailored electronic, optical, or physical properties.

Halogenated aromatic compounds are common monomers in the synthesis of high-performance polymers. While the bromoethyl group can be used to initiate certain types of polymerization or to functionalize existing polymers, the halogen atoms on the aromatic ring are particularly useful for forming new carbon-carbon bonds through cross-coupling reactions. This could allow for the incorporation of the this compound unit into conjugated polymer backbones, potentially influencing the material's conductivity, fluorescence, or thermal stability.

In material science research, constructing complex, well-defined aromatic systems is crucial for developing new functional materials. The different halogens on this compound offer the potential for selective, sequential functionalization. For instance, the carbon-bromine bond on the ethyl group is highly susceptible to nucleophilic substitution, while the carbon-chlorine bond on the ring is more suited for certain transition metal-catalyzed cross-coupling reactions. This differential reactivity allows chemists to build elaborate molecular architectures step-by-step, leading to new compounds for applications in fields such as organic electronics.

Late-Stage Functionalization in Complex Molecule Synthesis

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves modifying a complex, drug-like molecule in the final steps of its synthesis. scispace.comnih.gov This approach allows for the rapid generation of analogues of a promising lead compound, enabling a detailed exploration of its SAR without the need for a lengthy de novo synthesis for each new derivative. scispace.comnih.gov

While this compound is a relatively simple building block, it serves as a key reagent for the LSF of more complex molecules. By reacting it with a late-stage intermediate containing a suitable nucleophile (e.g., an amine, thiol, or alcohol), the 1-(4-chloro-2-fluorophenyl)ethyl group can be efficiently introduced into the target structure. This allows medicinal chemists to quickly assess how the addition of this specific fluorinated and chlorinated moiety impacts the biological activity, metabolic stability, or other critical properties of the parent compound. nih.gov This strategy significantly accelerates the drug discovery process by enabling efficient molecular editing to improve a compound's druggability. nih.gov

Following a comprehensive search for scholarly articles, patents, and technical literature, no specific applications of This compound in the field of agrochemical and specialty chemical synthesis have been identified in publicly available sources. As a result, detailed research findings and data for the requested article sections cannot be provided.

The compound, a halogenated aromatic hydrocarbon, possesses reactive sites—the bromoethyl group and halogen substituents on the benzene (B151609) ring—that theoretically could allow for its use as an intermediate in organic synthesis. However, there is no documented evidence in the searched literature of its specific use to create active ingredients for pesticides, herbicides, fungicides, or other specialty chemicals.

Research and patent literature primarily focus on structurally related but distinct compounds. Information often pertains to similar aromatic structures where the specific combination and arrangement of chloro, fluoro, and bromoethyl groups as specified are not present, or the applications are in different fields, such as pharmaceuticals.

Therefore, the exploration of this compound in agrochemical and specialty chemical synthesis remains an area without significant published research.

Q & A

Basic Research Question

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of volatile halogens.

- Decontamination : Immediate removal of contaminated clothing and washing with soap/water .

- Waste disposal : Halogenated waste must be segregated and treated via incineration .

How can computational modeling predict the biological activity of derivatives?

Advanced Research Question

- Docking studies : Use AutoDock Vina to assess interactions with targets (e.g., bacterial enzymes for antimicrobial activity) .

- QSAR models : Correlate Hammett σ values of substituents with bioactivity (e.g., logP ~2.5 enhances membrane permeability) .

- MD simulations : Evaluate stability of halogen bonds in protein-ligand complexes (e.g., with CYP450 isoforms) .

What are the limitations of using this compound in continuous-flow synthesis?

Advanced Research Question

- Clogging risk : Precipitation of polyhalogenated byproducts may obstruct microchannels. Use in-line filters or switch to mesofluidic reactors .

- Residence time : Optimal time (~10 min) balances conversion and side reactions. Real-time FTIR monitoring adjusts flow rates dynamically .

- Catalyst compatibility : Heterogeneous catalysts (e.g., Pd/C) reduce metal leaching compared to homogeneous systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.